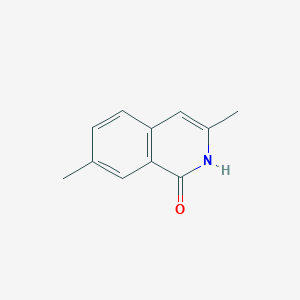

3,7-Dimethylisoquinolin-1(2H)-one

Description

Historical Context and Significance of the Isoquinoline (B145761) Core in Academic Investigations

The journey of isoquinoline began in 1885 when it was first isolated from coal tar. numberanalytics.comwikipedia.org Its discovery opened a new chapter in heterocyclic chemistry, revealing a fundamental structure present in a vast array of natural products, particularly alkaloids like morphine, papaverine, and berberine. numberanalytics.comwikipedia.orgrsc.orgalfa-chemistry.com These naturally occurring compounds, with their potent physiological activities, spurred chemists to develop methods for the synthesis of the isoquinoline nucleus. rsc.org

Several classic name reactions were established to construct this important scaffold. These methods have been instrumental in the development of synthetic organic chemistry.

Interactive Table 1: Foundational Syntheses of the Isoquinoline Core

| Synthesis Method | Year Discovered | Key Reactants | Brief Description |

| Bischler-Napieralski Reaction | 1893 | β-Arylethylamide | Intramolecular cyclization using a dehydrating agent like POCl₃ to form a 3,4-dihydroisoquinoline, which is then oxidized. wikipedia.orgjk-sci.comwikipedia.orgwikipedia.orgslideshare.netorganic-chemistry.orgresearchgate.net |

| Pomeranz-Fritsch Reaction | 1893 | Benzaldehyde and an aminoacetaldehyde diethyl acetal | Acid-catalyzed condensation and cyclization to directly form the isoquinoline ring. wikipedia.orgorganicreactions.orgwikipedia.orgnumberanalytics.comacs.orgchemistry-reaction.com |

| Pictet-Gams Synthesis | 1910 | Acylated aminomethyl phenyl carbinol | A modification of the Bischler-Napieralski reaction using a β-hydroxy-β-phenylethylamine derivative, which yields the aromatic isoquinoline directly. drugfuture.comresearchgate.netresearchgate.netquimicaorganica.org |

| Pictet-Spengler Reaction | 1911 | β-Arylethylamine and an aldehyde | Condensation to form an imine, followed by acid-catalyzed cyclization to yield a tetrahydroisoquinoline. wikipedia.orgwikipedia.orgquimicaorganica.org |

The development of these synthetic routes provided access to a wide variety of isoquinoline derivatives, allowing for extensive investigation into their chemical and physical properties. numberanalytics.com This has made the isoquinoline scaffold a crucial component in fields ranging from medicinal chemistry and pharmacology to materials science. numberanalytics.comwikipedia.org

The Role of Isoquinolin-1(2H)-one Frameworks as Privileged Scaffolds in Medicinal and Bioorganic Chemistry

Within the broader isoquinoline family, the isoquinolin-1(2H)-one (or isocarbostyril) substructure has emerged as a "privileged scaffold." This term describes a molecular framework that is able to bind to multiple, unrelated biological targets, making it a valuable starting point for drug discovery. nih.govresearchgate.netnih.govnih.govresearchgate.net The isoquinolin-1(2H)-one core is found in a number of natural products that exhibit significant biological activity. univ.kiev.uaresearchgate.net

The versatility of the isoquinolin-1(2H)-one framework allows for the introduction of various substituents at different positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. nih.govresearchgate.net This has led to the development of isoquinolin-1(2H)-one derivatives with a wide spectrum of pharmacological activities. nih.govresearchgate.netmdpi.com

Interactive Table 2: Reported Biological Activities of Isoquinolin-1(2H)-one Derivatives

| Activity | Target/Application Area | Reference(s) |

| Anticancer / Antitumor | Various cancer cell lines, inhibition of enzymes like PARP and caspase-3 | nih.govresearchgate.netnih.govuniv.kiev.uaontosight.aiacs.org |

| Anti-inflammatory | General anti-inflammatory action | nih.govresearchgate.netmdpi.com |

| Antimicrobial / Antifungal | Broad-spectrum activity against bacteria and fungi | ontosight.ainih.gov |

| Antidepressant | Targeting the central nervous system | nih.govresearchgate.netmdpi.com |

| Enzyme Inhibition | Poly(ADP-ribose)polymerase (PARP), Caspases, Lipoxygenase | nih.govresearchgate.netnih.gov |

| Antihypertensive | Vasodilator properties | researchgate.netmdpi.com |

The ability of this scaffold to serve as a template for developing inhibitors of key enzymes has been particularly noteworthy. For instance, derivatives of isoquinolin-1(2H)-one have been investigated as potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair and a significant target in cancer therapy. researchgate.netnih.govnih.gov Other derivatives have been identified as inhibitors of caspases, which are key proteases involved in apoptosis (programmed cell death). acs.org

Specific Research Focus on 3,7-Dimethylisoquinolin-1(2H)-one within Contemporary Isoquinolinone Chemistry

The compound This compound is a specific derivative that has attracted research interest, particularly in the context of enzyme inhibition. Its structure features methyl groups at the C3 and C7 positions of the isoquinolinone core.

This particular compound has been identified as an inhibitor of Poly(ADP-ribose) polymerase (PARP). PARP inhibitors represent a class of targeted therapy that is particularly effective against cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations. nih.govnih.gov The inhibition of PARP by compounds like this compound prevents cancer cells from repairing DNA single-strand breaks, which then leads to the formation of double-strand breaks during DNA replication. In cells with faulty homologous recombination repair (like BRCA-mutant cells), these double-strand breaks cannot be fixed, leading to cell death—a concept known as synthetic lethality. nih.gov

Research has shown that early PARP inhibitors, while groundbreaking, had limitations. The development of more potent inhibitors, such as those based on the quinazolinone and isoquinolinone scaffolds, marked a significant advancement. nih.gov For example, the compound 5-methyl-3,4-dihydroisoquinolin-1(2H)-one was found to be significantly more effective at inhibiting the PARP1 enzyme than earlier benchmark inhibitors. nih.gov The research into compounds like this compound continues this line of investigation, seeking to optimize the structure for enhanced potency and selectivity.

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

3,7-dimethyl-2H-isoquinolin-1-one |

InChI |

InChI=1S/C11H11NO/c1-7-3-4-9-6-8(2)12-11(13)10(9)5-7/h3-6H,1-2H3,(H,12,13) |

InChI Key |

NRPABXWYNROARU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(NC2=O)C |

Origin of Product |

United States |

Exploration of Biological Activities and Mechanistic Insights of 3,7 Dimethylisoquinolin 1 2h One Analogues

Overview of Biological Activities Associated with Isoquinolinone Scaffolds

The isoquinolinone scaffold is a prominent structural motif in a vast array of natural and synthetic compounds that exhibit a wide spectrum of biological activities. benthamdirect.comnih.govacs.orgnih.gov These nitrogen-containing heterocyclic compounds are of significant interest to medicinal chemists due to their diverse pharmacological properties. benthamdirect.comresearchgate.net

Isoquinolinone derivatives have been extensively investigated and have shown potential in various therapeutic areas. Notably, they are recognized for their anti-tumor and anti-proliferative effects against various cancer cell lines. benthamdirect.comnih.govnih.govresearchgate.netuniv.kiev.ua The structural framework of isoquinolinone allows for modifications that can lead to potent cytotoxic agents. nih.govnih.gov

Beyond cancer, the isoquinolinone core is associated with a range of other important biological activities, including:

Antimicrobial properties , with activity reported against bacteria and fungi. benthamdirect.comnih.govnih.govresearchgate.net

Antiviral activity , including against HIV and dengue virus. benthamdirect.comnih.gov

Anti-inflammatory effects . nih.govacs.orgnih.govnih.govresearchgate.net

Antidiabetic potential . nih.govresearchgate.net

Neuroprotective effects . nih.gov

Antimalarial and antiparasitic activities . benthamdirect.comnih.gov

The broad bioactivity of the isoquinolinone scaffold makes it a privileged structure in drug discovery, with numerous synthetic analogues being developed to explore and optimize their therapeutic potential. benthamdirect.comresearchgate.net

In Vitro Biological Screening and Cellular Assays

A significant body of research has focused on the anti-proliferative and cytotoxic effects of isoquinolinone analogues in various cancer cell lines. These studies have demonstrated that the isoquinolinone scaffold is a viable backbone for the development of potent anti-cancer agents. nih.govnih.govresearchgate.netuniv.kiev.ua

For instance, a series of 3-acyl isoquinolin-1(2H)-one derivatives were identified as anti-tumor agents against four different cancer cell lines. nih.gov One particular compound from this series demonstrated a potent anti-tumor effect in the MCF-7 breast cancer cell line. nih.gov Further investigation revealed that this compound inhibited cell proliferation and induced apoptosis in both MCF-7 and MDA-MB-231 breast cancer cells in a dose-dependent manner. nih.gov

Similarly, novel phenylaminoisoquinolinequinones have been synthesized and evaluated for their anti-proliferative activity against human gastric adenocarcinoma (AGS), human lung cancer (SK-MES-1), and human bladder carcinoma (J82) cell lines. nih.gov The results indicated that the substitution pattern on the quinone nucleus significantly influenced the cytotoxic activity, with some derivatives exhibiting submicromolar IC₅₀ values. nih.gov

The cytotoxic activity of isoquinoline (B145761) alkaloids and extracts from plants like Sanguinaria canadensis and Chelidonium majus has been demonstrated against various cancer cell lines, including FaDu, SCC-25, MCF-7, MDA-MB-231, and melanoma cells (A375, G361, SK-MEL-3). nih.gov In many cases, the cytotoxic effects of these natural products surpassed that of the standard anticancer drug etoposide. nih.gov

Furthermore, the introduction of different substituents at various positions of the isoquinoline ring has been shown to modulate the cytotoxic and anti-proliferative activities. For example, 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones have been screened against 60 human cancer cell lines, with the most effective compounds bearing thiazolyl or pyrazolyl substituents at the 3-amino group. univ.kiev.ua

Below is a table summarizing the cytotoxic activities of selected isoquinolinone analogues against various cancer cell lines.

| Compound/Analogue | Cancer Cell Line(s) | Activity/IC₅₀ | Reference(s) |

| 3-acyl isoquinolin-1(2H)-one derivative | MCF-7, MDA-MB-231 | Potent anti-proliferative and apoptotic effects | nih.gov |

| Phenylaminoisoquinolinequinones | AGS, SK-MES-1, J82 | Submicromolar IC₅₀ values | nih.gov |

| Sanguinarine | FaDu, SCC-25, MCF-7, MDA-MB-231 | IC₅₀ range: 0.11–0.54 μg/mL | nih.gov |

| Chelerythrine | FaDu, SCC-25, MCF-7, MDA-MB-231 | IC₅₀ range: 0.14–0.46 μg/mL | nih.gov |

| Chelidonium majus root extract | A375 (melanoma) | IC₅₀ of 12.65 μg/mL | nih.gov |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | NCI-60 panel | Average lg GI₅₀ = -5.18 | univ.kiev.ua |

| Puniceusine D | H1975 (lung adenocarcinoma) | IC₅₀ of 11.0 µM | mdpi.comnih.gov |

| Lamellarin D | Various tumor cell types | Cytotoxicity in the nanomolar range (38–110 nM) | rsc.org |

These findings underscore the importance of the isoquinolinone scaffold in the design of novel and effective anti-cancer therapies. The ability to readily modify the core structure allows for the fine-tuning of biological activity and selectivity against different cancer types.

Analogues of 3,7-Dimethylisoquinolin-1(2H)-one have demonstrated significant inhibitory activity against several key enzymes implicated in disease pathogenesis, including protein tyrosine phosphatases, topoisomerases, and protein kinases.

Protein Tyrosine Phosphatase (PTP) Inhibition:

Certain isoquinoline alkaloids have been identified as inhibitors of protein tyrosine phosphatases (PTPs), such as CD45. mdpi.comnih.gov For instance, two new isoquinoline alkaloids, puniceusine C and D, isolated from a deep-sea-derived fungus, exhibited selective inhibitory activity against protein tyrosine phosphatase CD45 with IC₅₀ values of 8.4 and 5.6 µM, respectively. mdpi.comnih.gov The inactivation of CD45 by some polyaromatic quinones has been shown to be oxygen-dependent and catalytic, proceeding through the specific oxidation of the catalytic cysteine. acs.orgnih.gov This suggests that the quinone moiety, which can be a feature of isoquinolinone analogues, may play a crucial role in their PTP inhibitory mechanism.

Topoisomerase I Inhibition:

Indenoisoquinolines, which are structurally related to isoquinolinones, have emerged as potent inhibitors of topoisomerase I (Top1), a critical enzyme involved in DNA replication and cell survival. nih.govnih.gov These compounds act as interfacial inhibitors, intercalating their polyaromatic core between DNA base pairs and stabilizing the Top1-DNA cleavage complex, which ultimately leads to cancer cell death. nih.gov A key advantage of indenoisoquinolines over other Top1 inhibitors like camptothecin (B557342) is their greater chemical stability at physiological pH. nih.gov The substitution pattern on the indenoisoquinoline scaffold has been shown to significantly influence both Top1 inhibitory potency and cytotoxicity. nih.gov

Protein Kinase Inhibition:

The isoquinoline scaffold is a well-established pharmacophore for the development of protein kinase inhibitors. nih.govnih.govgoogle.comresearchgate.net In fact, the first synthetic protein kinase inhibitors were based on an isoquinoline sulfonamide structure. nih.gov These compounds have been shown to be potent inhibitors of various protein kinases, including cyclic AMP-dependent protein kinase (PKA), myosin light chain kinase (MLCK), and protein kinase C (PKC). nih.gov The mechanism of inhibition is often competitive with respect to ATP. nih.gov More recently, isoquinolinone derivatives have been developed as potent inhibitors of hematopoietic progenitor kinase 1 (HPK1), a key negative regulator in T-cell receptor signaling. acs.org

The following table summarizes the enzyme inhibitory activities of selected isoquinolinone analogues.

| Compound/Analogue | Target Enzyme | Inhibitory Activity (IC₅₀/Kᵢ) | Reference(s) |

| Puniceusine C | Protein Tyrosine Phosphatase CD45 | IC₅₀ = 8.4 µM | mdpi.comnih.gov |

| Puniceusine D | Protein Tyrosine Phosphatase CD45 | IC₅₀ = 5.6 µM | mdpi.comnih.gov |

| Indenoisoquinolines | Topoisomerase I | Potent inhibition | nih.govnih.gov |

| Apomorphine | cAMP-dependent protein kinase (PKA) | IC₅₀ = 1 µM | nih.gov |

| Apomorphine | Myosin light chain kinase (MLCK) | IC₅₀ = 11 µM | nih.gov |

| Apomorphine | Protein kinase C (PKC) | IC₅₀ = 8 µM | nih.gov |

| Sanguinarine | cAMP-dependent protein kinase (PKA) | IC₅₀ = 6 µM | nih.gov |

| Isoquinolinone derivative (Compound 49) | Hematopoietic progenitor kinase 1 (HPK1) | IC₅₀ = 0.9 nM | acs.org |

These findings highlight the versatility of the isoquinolinone scaffold in targeting a range of enzymes with therapeutic relevance, paving the way for the development of novel inhibitors for various diseases.

Research into the effects of isoquinolinone analogues on platelet aggregation has revealed potential for the development of novel antiplatelet agents. Platelet aggregation is a critical process in hemostasis and thrombosis, and its inhibition is a key therapeutic strategy for preventing and treating cardiovascular diseases.

Studies have shown that certain synthetic compounds containing a monoterpenoid scaffold can significantly suppress platelet aggregation induced by various agonists such as ADP, collagen, adrenaline, and ristocetin. nih.gov While not direct isoquinolinone analogues, these findings highlight the potential for diverse chemical structures to influence platelet function.

In the context of isoquinoline-related structures, the investigation of their interaction with receptors involved in platelet aggregation is an active area of research. For example, the P2Y12 receptor, an ADP receptor on platelets, is a major target for antiplatelet drugs like ticagrelor. researchgate.netclinicaltrials.gov While direct studies on this compound's effect on this receptor are not available, the broad biological activity of the isoquinoline scaffold suggests that its derivatives could potentially interact with such receptors.

Furthermore, the alpha 2B-adrenergic receptor, present on platelets, is another potential target. Adrenaline, an agonist for this receptor, can induce platelet aggregation, and antagonists could therefore possess antiplatelet properties. nih.gov

The table below provides examples of compounds and their effects on platelet aggregation.

| Compound/Analogue | Agonist | Effect on Platelet Aggregation | Reference(s) |

| Sulphur-containing monoterpenoids | ADP, collagen, adrenaline, ristocetin | Significant suppression | nih.gov |

| Sulphur-containing monoterpenoids | Arachidonic acid | Complete abrogation | nih.gov |

| Aspirin | Various agonists | Inhibition (effects vary with P2Y12 blockade) | researchgate.net |

| Ticagrelor | ADP | Inhibition | researchgate.netclinicaltrials.gov |

While specific data on this compound's antiplatelet activity is limited in the provided context, the known effects of related heterocyclic compounds and the general principle of targeting platelet receptors and aggregation pathways suggest a potential avenue for future research into the therapeutic applications of isoquinolinone analogues in cardiovascular medicine.

The isoquinoline scaffold has been identified as a promising framework for the development of novel antibacterial agents, particularly those targeting the essential bacterial cell division protein FtsZ. researchgate.netnih.govnih.govfrontiersin.org FtsZ is a bacterial homolog of tubulin and plays a crucial role in the formation of the Z-ring, which is essential for bacterial cytokinesis. nih.govfrontiersin.org Inhibition of FtsZ function leads to filamentation and ultimately cell death, making it an attractive target for new antibiotics, especially in the face of rising multidrug resistance. researchgate.netnih.gov

Several studies have demonstrated the antibacterial potential of isoquinoline derivatives through their interaction with FtsZ. For instance, 3-phenyl substituted 6,7-dimethoxyisoquinoline (B95607) derivatives have been synthesized and shown to possess antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, including multidrug-resistant strains like MRSA and VRE. nih.gov These compounds have been shown to bind to S. aureus FtsZ (SaFtsZ). nih.gov

The structural features of these isoquinoline derivatives are critical for their antibacterial efficacy. The presence of a hydrophobic functionality at certain positions on the isoquinoline ring system has been associated with enhanced antibacterial activity. nih.gov Furthermore, some isoquinoline derivatives have been reported to disrupt FtsZ protein polymerization. researchgate.net

The table below summarizes the antibacterial activity of selected isoquinoline-related compounds targeting FtsZ.

| Compound/Analogue | Target Bacteria | Mechanism of Action | Reference(s) |

| 3-Phenyl substituted 6,7-dimethoxyisoquinoline derivatives | Staphylococcus aureus, Enterococcus faecalis (including MRSA and VRE) | Binding to FtsZ | nih.gov |

| 1-Methylquinolinium derivatives | MRSA, VRE | Inhibition of FtsZ activity | frontiersin.org |

| Quinolines fused with a thiazole (B1198619) orange derivative | S. aureus, E. coli | Enhances FtsZ bundling, inhibits GTPase activity | frontiersin.org |

These findings underscore the potential of isoquinoline-based compounds as a new class of FtsZ-targeting antibacterial agents. Further optimization of these scaffolds could lead to the development of potent antibiotics with a novel mechanism of action to combat the growing threat of antibiotic-resistant bacteria.

Beyond their well-documented anti-cancer and antibacterial properties, isoquinolinone scaffolds and their analogues have demonstrated a remarkable breadth of other in vitro biological activities, including antiviral, antidiabetic, and anti-inflammatory effects.

Antiviral Activity:

The isoquinoline scaffold is a key component of many natural and synthetic compounds with antiviral properties. benthamdirect.comnih.govnih.gov These compounds have shown activity against a range of viruses, including human immunodeficiency virus (HIV) and dengue virus. benthamdirect.com In silico docking studies have suggested that certain isoquinoline alkaloids, such as thebaine and berberine, can bind to key viral proteins of SARS-CoV-2, like the ACE2 receptor and the spike protein, indicating a potential mechanism for their antiviral effects. nih.gov

Antidiabetic Activity:

Several isoquinoline alkaloids have been investigated for their potential in managing diabetes. nih.govresearchgate.net The antidiabetic effects of these compounds are often attributed to their ability to inhibit key enzymes involved in glucose metabolism, such as α-amylase and α-glucosidase. nih.gov For instance, certain 1,3,5-trisubstituted-2-thioxoimidazloidin-4-one analogues have shown a dual antagonist effect on these enzymes. nih.gov Additionally, some 1-substituted 3,5-dimethylpyrazoles have been found to possess potent hypoglycemic activity. nih.gov The antioxidant properties of these compounds may also contribute to their antidiabetic potential by reducing cellular toxicity associated with the disease. nih.gov

Anti-inflammatory Activity:

The anti-inflammatory properties of isoquinoline alkaloids are well-recognized. nih.govacs.orgnih.govnih.govresearchgate.net These compounds can exert their effects through various mechanisms, including the inhibition of inflammatory mediators. Sanguinarine, a benzophenanthridine alkaloid with an isoquinoline core, is known for its antimicrobial and anti-inflammatory properties. researchgate.net

The diverse biological activities of the isoquinolinone scaffold are summarized in the table below.

| Biological Activity | Example Compound/Analogue | Mechanism/Target | Reference(s) |

| Antiviral | Thebaine, Berberine | Binding to SARS-CoV-2 ACE2 and spike protein (in silico) | nih.gov |

| Antidiabetic | 1,3,5-trisubstituted-2-thioxoimidazloidin-4-ones | Inhibition of α-amylase and α-glucosidase | nih.gov |

| Anti-inflammatory | Sanguinarine | Inhibition of inflammatory mediators | researchgate.net |

The wide range of in vitro bioactivities associated with the isoquinolinone scaffold highlights its significance as a versatile platform for the design and development of new therapeutic agents for a variety of diseases.

Molecular Mechanisms of Action (In Vitro Investigations)

Elucidation of Tubulin-Binding Properties and Microtubule Dynamics Modulation

Microtubules, dynamic polymers of αβ-tubulin, are crucial for various cellular processes, including mitosis and intracellular transport, making them a key target for anticancer therapies. researchgate.netnih.gov The dynamic instability of microtubules, a process of stochastic switching between growth and shrinkage phases, is essential for their function. researchgate.netnih.gov Several isoquinolinone derivatives have been identified as potent modulators of microtubule dynamics.

For instance, a study on 3-arylisoquinolinones revealed that meta-substituted analogues are significantly more cytotoxic to various cancer cell lines than their para-substituted counterparts. nih.gov Specifically, 6-fluoro-3-(meta-fluorophenyl)isoquinolin-1(2H)-one (4) was found to mimic the action of colchicine (B1669291) by binding to the colchicine-binding pocket of tubulin. nih.gov This interaction disrupts microtubule polymerization, leading to a halt in the cell cycle at the G2/M phase and subsequent apoptosis. nih.gov Molecular dynamics simulations and free energy analysis have supported these findings, indicating a more favorable binding of the meta-substituted compound within a subpocket of tubulin that is not accessible to the para isomer. nih.gov

Furthermore, research on pyrrolo[1,2-a]quinoline (B3350903) and pyrrolo[2,1-a]isoquinoline (B1256269) derivatives has highlighted their potential as anticancer agents that interact with tubulin. mdpi.com Compound 9a, a 1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-2,3-dicarbonitrile, demonstrated broad-spectrum antiproliferative activity against a panel of human cancer cell lines. mdpi.com Both in vitro assays and molecular docking studies have suggested that its cytotoxic effects are mediated through interactions with tubulin. mdpi.com

The modulation of microtubule dynamics by these compounds underscores their therapeutic potential. By interfering with the assembly and disassembly of microtubules, these derivatives can effectively inhibit cell division and induce cell death in rapidly proliferating cancer cells.

Investigation of Apoptosis Induction and Cell Cycle Modulation Pathways

The induction of apoptosis, or programmed cell death, and the modulation of the cell cycle are key mechanisms through which anticancer agents exert their effects. Several derivatives of this compound have been shown to effectively trigger these pathways in cancer cells.

One study found that a novel 3-acyl isoquinolin-1(2H)-one derivative, compound 4f, inhibits the proliferation of breast cancer cells and induces apoptosis in a dose-dependent manner. nih.gov This compound was also observed to arrest the cell cycle at the G2 phase. nih.gov The molecular mechanism behind this involves the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and activation of caspases 3, 7, and 9, which are key executioners of apoptosis. nih.govmdpi.com Additionally, compound 4f was found to inhibit the MEK/ERK and p38 MAPK signaling pathways, which are often dysregulated in cancer. nih.gov

The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating apoptosis. mdpi.com Antiapoptotic members like Bcl-2 and Mcl-1 are often overexpressed in cancer cells, contributing to their survival and resistance to therapy. mdpi.com The ability of isoquinolinone derivatives to modulate the expression of these proteins is therefore a significant aspect of their anticancer activity.

Furthermore, some compounds have been shown to induce cell death through alternative pathways such as pyroptosis, a form of programmed cell death mediated by gasdermin proteins. nih.gov For example, compound 4f was found to induce pyroptosis in breast cancer cells through the caspase-3-mediated cleavage of GSDME. nih.gov

The ability of these compounds to arrest the cell cycle at different phases, such as G1/S or G2/M, prevents cancer cells from replicating their DNA and dividing, thus halting tumor growth. nih.gov This cell cycle arrest is often a prelude to apoptosis.

Understanding Multi-Target Effector Properties in Isoquinolinone Derivatives

The emerging paradigm of multi-target drug design offers a promising strategy for treating complex diseases like cancer and neurodegenerative disorders, where single-target therapies have often proven insufficient. nih.gov Isoquinoline alkaloids and their derivatives are a rich source of such multi-modal agents due to their structural diversity and wide range of pharmacological activities. nih.govplos.org

Derivatives of isoquinolinone have demonstrated the ability to interact with multiple biological targets simultaneously, leading to a synergistic therapeutic effect. For example, some isoquinolinone derivatives have been identified as inhibitors of various kinases, which are enzymes that play a critical role in cell signaling and are often hyperactive in cancer. univ.kiev.ua By targeting multiple kinases, these compounds can disrupt several signaling pathways that are essential for cancer cell survival and proliferation.

In the context of neurodegenerative diseases like Alzheimer's, multi-target compounds are being designed to inhibit enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), all of which are implicated in the disease's pathology. plos.org This multi-pronged approach can address the complex nature of such diseases more effectively.

Furthermore, some isoquinoline derivatives have shown potential as multidrug resistance (MDR) reversers. researchgate.net MDR is a major obstacle in cancer chemotherapy, and compounds that can inhibit efflux pumps like P-glycoprotein (P-gp) can restore the efficacy of conventional anticancer drugs. researchgate.net

The development of isoquinolinone derivatives with multi-target properties represents a significant advancement in the search for more effective and durable therapies for complex diseases.

Structure-Activity Relationship (SAR) Studies in this compound Derivatives

Positional and Substituent Effects on Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. In the case of this compound derivatives, the nature and position of substituents on the isoquinoline core and any attached aryl rings have a profound impact on their potency and selectivity.

A notable example is the dramatic difference in antiproliferative activity observed between meta- and para-substituted 3-arylisoquinolinones. nih.gov A study revealed that meta-substitution on the 3-aryl ring led to a significant increase in cytotoxicity, with some compounds being up to 700-fold more active than their para-substituted counterparts. nih.gov This enhanced activity was attributed to the ability of the meta-substituent to fit into a specific subpocket of the tubulin-binding site, an interaction not possible for the para-substituent. nih.gov

The substitution at the 7-position of the isoquinoline ring also plays a critical role in determining biological activity and selectivity. nih.gov For instance, in a series of 3,7-disubstituted-1,2,3,4-tetrahydroisoquinolines, the introduction of a hydrophilic, electron-withdrawing group at the 7-position, combined with an alkyl substituent at the 3-position, resulted in a synergistic effect that enhanced inhibitory potency against phenylethanolamine N-methyltransferase (PNMT) while reducing affinity for the α2-adrenoceptor. nih.gov This demonstrates how specific substitutions can be used to fine-tune the selectivity of these compounds for their intended target.

Furthermore, the nature of the substituent at the 3-amino group of 3-aminoisoquinolin-1(2H)-ones has been shown to significantly influence their anticancer activity. univ.kiev.ua Derivatives with thiazolyl or pyrazolyl substituents at this position exhibited the highest potency against a range of cancer cell lines. univ.kiev.ua

These examples highlight the importance of systematic SAR studies in guiding the rational design of more potent and selective this compound analogues.

Influence of Heterocyclic Ring Fusions and Side Chain Modifications on SAR

The fusion of additional heterocyclic rings to the isoquinoline scaffold and modifications to side chains are effective strategies for modulating the biological activity of this compound derivatives. These modifications can alter the compound's shape, electronic properties, and ability to interact with biological targets.

Fusing heterocyclic rings to the isoquinoline core can lead to novel compounds with unique pharmacological profiles. For example, the synthesis of pyrimidoisoquinolines and other fused systems has been achieved through reactions involving the enamine form of 6,7-dimethoxy-3,4-dihydroisoquinolin-1-ylacetonitrile. researchgate.net These fused heterocyclic systems often exhibit distinct biological activities compared to their parent isoquinoline.

Side chain modifications are also a powerful tool for optimizing SAR. In a study of betulinic acid derivatives, which share some structural similarities with isoquinolones in terms of their complex ring systems, it was found that even subtle alterations at specific positions could lead to large differences in anti-HIV activity. nih.gov The length and composition of side chains attached to the core structure were found to be crucial for potency. nih.gov

Similarly, for 3,4-dihydroisoquinolin-1(2H)-one derivatives, the presence of a C4-carboxyl group and other structural features were identified as being necessary for their antioomycete activity. rsc.org Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been instrumental in elucidating these structural requirements. rsc.org

The exploration of heterocyclic ring fusions and side chain modifications continues to be a fruitful area of research for the discovery of novel this compound analogues with enhanced therapeutic potential.

Development of SAR Models for Specific Bioactivities

The development of Structure-Activity Relationship (SAR) models is a critical aspect of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For analogues of this compound, various studies have been conducted to elucidate these relationships for a range of bioactivities, including antioomycete, anticancer, and Rho-Kinase (ROCK) inhibition.

Antioomycete Activity

A study focusing on 3,4-dihydroisoquinolin-1(2H)-one derivatives revealed their potential as antioomycete agents against the phytopathogen Pythium recalcitrans. rsc.orgnih.gov The research team synthesized 59 derivatives and found that their activity against P. recalcitrans was superior to their antifungal activity against other phytopathogens. rsc.orgnih.gov Compound I23 emerged as the most potent, with an EC50 value of 14 μM, which is more effective than the commercial agent hymexazol (B17089) (EC50 of 37.7 μM). rsc.orgnih.gov

To further understand the structural requirements for this activity, three-dimensional quantitative structure-activity relationship (3D-QSAR) models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed. rsc.orgnih.gov These models highlighted the crucial role of the C4-carboxyl group for the observed bioactivity. rsc.orgnih.gov The insights gained from these models are instrumental for the future design of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives for crop protection. rsc.orgnih.gov

Table 1: Antioomycete Activity of 3,4-Dihydroisoquinolin-1(2H)-one Analogues

| Compound | Bioactivity | EC50 (μM) | Key Structural Features |

|---|---|---|---|

| I23 | Antioomycete against P. recalcitrans | 14 | C4-carboxyl group |

| Hymexazol | Antioomycete against P. recalcitrans | 37.7 | Commercial control |

Anticancer Activity

Substituted isoquinolin-1-ones have also been investigated for their potential as anticancer agents. nih.gov In one study, a series of these compounds were synthesized and tested for their in vitro anticancer activity against five different human cancer cell lines. nih.gov The research identified 3-Biphenyl-N-methylisoquinolin-1-one as the most potent compound in the series. nih.gov

In a separate study, 3-acyl isoquinolin-1(2H)-one derivatives were identified as potent anti-tumor agents. nih.gov Compound 4f was found to be particularly active against breast cancer cell lines, including MCF-7 and MDA-MB-231. nih.gov Mechanistic studies revealed that compound 4f inhibits cell proliferation by inducing G2 phase cell cycle arrest and promoting apoptosis through the mitochondria-mediated intrinsic pathway. nih.gov Furthermore, it was found to inhibit the MEK/ERK and p38 MAPK pathways and induce GSDME-mediated pyroptosis in breast cancer cells. nih.gov

Table 2: Anticancer Activity of Isoquinolin-1(2H)-one Analogues

| Compound | Bioactivity | Mechanism of Action |

|---|---|---|

| 3-Biphenyl-N-methylisoquinolin-1-one | Anticancer | Not specified |

| 4f | Anti-tumor (breast cancer) | Induces G2 phase arrest, apoptosis, and pyroptosis; inhibits MEK/ERK and p38 MAPK pathways |

Rho-Kinase (ROCK) Inhibition

Substituted 2H-isoquinolin-1-ones have been identified as potent inhibitors of Rho-Kinase (ROCK), a target for the treatment of hypertension. nih.gov Through a high-throughput screening campaign, two closely related scaffolds were identified as promising starting points for inhibitor development. nih.gov The subsequent hit-to-lead optimization process led to the discovery of potent leads, such as compound 22 , which demonstrated early in vivo proof of concept for anti-hypertensive activity. nih.gov

Table 3: Rho-Kinase (ROCK) Inhibition by 2H-Isoquinolin-1-one Analogues

| Compound | Bioactivity | Therapeutic Potential |

|---|

| 22 | Rho-Kinase (ROCK) inhibitor | Antihypertensive |

5-HT2C Receptor Modulation

Research into isoquinolin-1(2H)-one derivatives has also led to the discovery of a positive ago-allosteric modulator (PAAM) of the 5-HT2C receptor. nih.gov In this study, compound 4i was identified as a hit molecule with potent PAAM activity (EC50 = 1 nM) and high selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptors. nih.gov The SAR study indicated that isoquinolin-1(2H)-ones were more effective PAAMs than the corresponding isoindolin-1-ones, and the presence of a hydroxyl group was found to be crucial for this activity. nih.gov

Table 4: 5-HT2C Receptor Modulation by Isoquinolin-1(2H)-one Analogues

| Compound | Bioactivity | EC50 (nM) | Key SAR Findings |

|---|

| 4i | 5-HT2C Receptor PAAM | 1 | Isoquinolin-1(2H)-one core and hydroxyl group are important for activity. |

Derivatives, Analogues, and Structural Diversification Strategies

Structural Classification of Isoquinolinone Derivatives

The structural diversity of isoquinolinone derivatives is vast, ranging from simple, naturally occurring alkaloids to complex, synthetically derived molecules with multifaceted ring systems. This diversity is a key factor in their wide range of biological activities.

Simple Isoquinolinone Derivatives and Alkaloids

Simple isoquinoline (B145761) alkaloids are characterized by the fundamental isoquinoline ring system. numberanalytics.com These naturally occurring compounds are found in a variety of plant species. wikipedia.org The isoquinoline framework is biosynthetically derived from the amino acids tyrosine or phenylalanine. nih.govrsc.org Some of the most well-known isoquinoline alkaloids include morphine, a potent analgesic, and codeine, an antitussive, both famously isolated from the opium poppy (Papaver somniferum). numberanalytics.com Other notable examples are berberine, which exhibits antimicrobial and anticancer properties, and papaverine, known for its antispasmodic effects. numberanalytics.comwikipedia.org These compounds highlight the inherent biological potential of the isoquinoline scaffold.

Simple isoquinoline alkaloids are typically bicyclic compounds with an aromatic ring fused to a nitrogen-containing ring. researchgate.net The basic isoquinoline nucleus serves as a foundational structure for a wide array of more complex derivatives.

Substituted Isoquinolin-1(2H)-ones with Methyl, Halogen, and Nitro Groups

The therapeutic potential of the isoquinolin-1(2H)-one core can be fine-tuned through the addition of various substituents. The strategic placement of methyl, halogen, or nitro groups on the isoquinoline ring can significantly influence the compound's physicochemical properties and biological activity.

Methyl-Substituted Isoquinolin-1(2H)-ones , such as 3,7-Dimethylisoquinolin-1(2H)-one, are a subject of interest in the development of new therapeutic agents. The methyl groups can enhance lipophilicity, potentially improving membrane permeability, and can also influence the compound's metabolic stability and interaction with biological targets. The synthesis of such substituted isoquinolones can be achieved through various modern synthetic methodologies, which allow for the precise placement of these functional groups. harvard.edu

Halogenated Isoquinolin-1(2H)-ones represent another important subclass. The introduction of halogen atoms like chlorine, bromine, or fluorine can alter the electronic properties of the molecule and introduce new points for intermolecular interactions, such as halogen bonding. This can lead to enhanced binding affinity for target proteins. For example, the synthesis of 4-chloroisoquinolines has been achieved through specific synthetic routes that allow for the selective introduction of a chlorine atom at the C4 position. harvard.edu

Nitro-Substituted Isoquinolin-1(2H)-ones are also of significant interest. The nitro group is a strong electron-withdrawing group that can profoundly impact the electronic nature of the isoquinoline ring system. This modification can be crucial for modulating the reactivity and biological activity of the compound.

The following table provides examples of substituted isoquinolin-1(2H)-ones:

Substituted Isoquinolin-1(2H)-ones| Substitution Type | Example Compound | Significance of Substitution |

|---|---|---|

| Methyl | This compound | Enhances lipophilicity, influences metabolic stability. |

| Halogen | 4-Chloroisoquinoline | Alters electronic properties, introduces potential for halogen bonding. harvard.edu |

| Nitro | 3-methyl-5-nitro-1(2H)-isoquinolinone | Strong electron-withdrawing group, modulates reactivity. |

Fused Ring Systems, e.g., Pyrrolo[2,1-a]isoquinolines and Oxoaporphines

The isoquinolinone scaffold can be incorporated into more complex, fused heterocyclic systems, leading to compounds with unique three-dimensional shapes and biological activities.

Pyrrolo[2,1-a]isoquinolines are a prominent class of fused isoquinoline derivatives that have demonstrated significant cytotoxic activity and potential as topoisomerase inhibitors. nih.gov This scaffold is found in a number of marine alkaloids, such as the lamellarins, which exhibit a wide range of biological activities including anticancer and multi-drug resistance reversal properties. nih.govresearchgate.net The fusion of a pyrrole (B145914) ring to the isoquinoline core creates a rigid, planar system that can effectively intercalate with DNA or bind to enzyme active sites. nih.gov The synthesis of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives is an active area of research, with a focus on creating novel analogs with improved therapeutic profiles. rsc.orgresearchgate.net

Oxoaporphine alkaloids are another important group of fused isoquinoline derivatives characterized by an additional ring fused to the isoquinoline system. nih.govacs.org Liriodenine and oxophoebine (B33952) are examples of oxoaporphine alkaloids that have shown selective toxicity against DNA repair-deficient yeast mutants, suggesting a potential mechanism of action involving DNA damage. nih.gov Some oxoaporphine alkaloids are being investigated for their potential as DNA topoisomerase inhibitors. nih.gov Hernandonine, an oxoaporphine alkaloid, has been shown to inhibit dengue virus infection in its early stages. nih.gov

The following table summarizes key features of these fused ring systems:

Fused Isoquinolinone Ring Systems| Fused System | Example Alkaloid | Reported Biological Activity |

|---|---|---|

| Pyrrolo[2,1-a]isoquinoline | Lamellarin D | Topoisomerase I inhibitor, induces apoptosis. researchgate.net |

| Pyrrolo[2,1-a]isoquinoline | Crispine A | Potent antiproliferative activity. researchgate.net |

| Oxoaporphine | Liriodenine | Selective toxicity against DNA repair-deficient mutants. nih.gov |

| Oxoaporphine | Hernandonine | Inhibition of dengue virus. nih.gov |

Isoquinolinone-Based Biaryls and other Complex Analogues

The structural complexity of isoquinolinone derivatives can be further extended through the formation of biaryl systems and other intricate analogues.

Isoquinolinone-Based Biaryls are compounds in which the isoquinoline ring is connected to another aromatic ring system. This creates a larger, often non-planar structure that can interact with more extensive binding pockets on biological targets. The development of isoquinoline-based biaryls has led to the discovery of potent tubulin inhibitors, which are of great interest in cancer chemotherapy. nih.govchemrxiv.org These biaryl scaffolds offer robustness and opportunities for late-stage structural diversification, making them attractive for drug development. nih.gov

Other Complex Analogues include naphthylisoquinolines, which are formed by the connection of a naphthalene (B1677914) and an isoquinoline ring system. rsc.org These compounds have shown promising antitumor and antiparasitic activities. rsc.org The structural diversity within this class is vast, encompassing both monomeric and dimeric forms.

Rational Design and Synthesis of Novel Analogues

The development of new isoquinolinone-based therapeutic agents relies heavily on the rational design and synthesis of novel analogues with improved properties. A key strategy in this endeavor is the use of bioisosteric replacements.

Bioisosteric Replacements in Isoquinolinone Scaffolds for Enhanced Activity

Bioisosterism is a powerful strategy in medicinal chemistry where a functional group in a molecule is replaced by another group with similar physical or chemical properties to enhance its biological activity, improve pharmacokinetic properties, or reduce toxicity. wikipedia.orgspirochem.com This concept is widely applied in the optimization of lead compounds. spirochem.com

In the context of the isoquinolinone scaffold, bioisosteric replacements can be used to modulate a variety of properties. nih.gov For example, replacing a hydrogen atom with fluorine, a classical bioisosteric replacement, can block metabolic oxidation at that position, thereby increasing the compound's half-life. wikipedia.org Non-classical bioisosteres can also be employed, where a functional group is replaced by another that may be structurally different but retains similar steric and electronic characteristics. wikipedia.org For instance, a phenyl ring could be replaced by a thiophene (B33073) ring to improve efficacy or alter metabolic pathways. wikipedia.org

The goal of such replacements is to fine-tune the molecule's interaction with its biological target. acs.org By carefully selecting bioisosteres, medicinal chemists can probe the structure-activity relationship of a series of compounds and optimize their properties for therapeutic use. This approach allows for the exploration of new chemical space while retaining the core pharmacophore of the isoquinolinone scaffold. spirochem.comresearchgate.net The use of computational tools can aid in the identification of potential bioisosteric replacements, accelerating the drug discovery process. researchgate.net

The following table provides examples of bioisosteric replacements:

Examples of Bioisosteric Replacements| Original Group | Bioisosteric Replacement | Potential Advantage |

|---|---|---|

| Hydrogen | Fluorine | Blocks metabolic oxidation. wikipedia.org |

| Phenyl Ring | Thiophene Ring | May improve efficacy and pharmacokinetic properties. wikipedia.org |

| Carboxylic Acid | Tetrazole | Can improve metabolic stability and membrane permeability. |

| Carbon Atom | Silicon Atom | Can lead to improved efficacy and bioavailability. researchgate.net |

Privileged Scaffold Design for Targeted Biological Activities

The isoquinoline and isoquinolinone frameworks are widely recognized as "privileged scaffolds" in medicinal chemistry. nih.govrsc.org This term describes molecular structures that are capable of binding to multiple, often unrelated, biological targets, making them highly valuable starting points for drug design. rsc.org The inherent structural features of the isoquinolinone core allow it to serve as a versatile template for developing compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. nih.govresearchoutreach.orgnih.gov

The design strategy involves using the isoquinolinone nucleus as a rigid anchor and systematically introducing various functional groups at different positions (such as C-1, C-3, C-4, and N-2) to modulate its interaction with specific biological targets. rsc.org For instance, the pyrrolo[2,1-a]isoquinoline scaffold, a derivative structure, is found in lamellarin alkaloids which exhibit potent anticancer and antiviral activities. researchgate.net

Research into 3,4-dihydroisoquinolin-1(2H)-one derivatives has demonstrated their potential as antioomycete agents for managing plant diseases. In one study, a library of 59 such derivatives was synthesized and tested against various phytopathogens. rsc.org The results showed that their activity against Pythium recalcitrans was particularly noteworthy. Compound I23 from this series displayed a significantly higher in vitro potency (EC50 value of 14 µM) than the commercial fungicide hymexazol (B17089) (EC50 of 37.7 µM). rsc.org This enhanced activity was attributed to the specific substitutions on the isoquinolinone core, which are believed to disrupt the pathogen's biological membrane systems. rsc.org

Fragment-based drug discovery (FBDD) is another powerful approach that leverages privileged scaffolds. This method starts with small molecular fragments that bind to a target protein and then grows or combines them to create a more potent lead compound. researchoutreach.org The isoquinoline derivative fasudil, a known kinase inhibitor, has served as a starting point for building fragment libraries to develop new anti-inflammatory drugs targeting Protein Kinase C (PKC) for conditions like rheumatoid arthritis. researchoutreach.org

The following table summarizes examples of isoquinoline derivatives and their targeted biological activities, illustrating the concept of privileged scaffold design.

| Derivative Class/Compound | Structural Features | Targeted Biological Activity | Research Finding |

| Pyrrolo[2,1-a]isoquinolines | Fused pyrrolidine (B122466) ring | Anticancer, Antiviral, MDR Reversal | Found in lamellarin alkaloids; some synthetic derivatives show potent cytotoxicity against tumor cells. researchgate.net |

| 3,4-dihydroisoquinolin-1(2H)-one derivatives (e.g., I23) | Carboxyl group at C4 | Antioomycete (anti-Pythium recalcitrans) | Compound I23 showed higher potency (EC50 = 14 µM) than the commercial agent hymexazol. rsc.org |

| Fasudil Analogues | Isoquinoline core | Kinase Inhibition (e.g., PKC) | The isoquinoline ring occupies the hydrophobic ATP-binding pocket of kinases, serving as a template for anti-inflammatory drugs. researchoutreach.org |

| General Isoquinolines | Variously substituted rings | Anticancer | The scaffold has shown controlling impacts on cancer through various modes of action. nih.gov |

Combinatorial Chemistry and Library Synthesis for Isoquinolinone Derivatives

Combinatorial chemistry is a powerful technique for accelerating drug discovery by rapidly generating large numbers of diverse, yet structurally related, compounds in a systematic manner. nih.gov This approach is particularly well-suited for exploring the chemical space around a privileged scaffold like isoquinolinone. The goal is to create a "library" of derivatives that can be screened for biological activity, allowing researchers to quickly identify structure-activity relationships (SAR).

The synthesis of isoquinolinone libraries often employs solid-phase synthesis techniques, where molecules are built upon a solid support (like a resin bead). google.com This allows for the easy addition of reagents and purification of products. The "split-pool" synthesis strategy is a common method that enables the creation of vast "one-bead one-compound" (OBOC) libraries, where each bead holds a unique chemical entity. nih.gov

Several synthetic strategies have been developed specifically for producing libraries of substituted isoquinolines and isoquinolinones. mcmaster.ca Microwave-assisted organic synthesis has been shown to significantly accelerate key reactions, such as the Bischler-Napieralski and Pictet-Spengler cyclizations, which form the core isoquinoline ring system. organic-chemistry.org

A particularly efficient route for library synthesis involves using pre-formed isoquinolin-1(2H)-ones as a versatile scaffold. organic-chemistry.org This core can be readily functionalized at various positions. For example, palladium-catalyzed cross-coupling reactions can be used to introduce a wide variety of substituents at the C1 and C4 positions, allowing for rapid diversification and the generation of large libraries for biological screening. organic-chemistry.org These methods overcome the limitations of classical organic synthesis, which can be time-consuming and less efficient for generating diversity. google.com

The table below outlines key strategies used in the combinatorial synthesis of isoquinolinone libraries.

| Synthetic Strategy | Key Reaction / Method | Diversity Generation | Advantages |

| Solid-Phase Synthesis | Attachment to a solid support, sequential addition of building blocks. | Allows for a wide range of substitutions from diverse building blocks. | Simplified purification; automation potential. google.com |

| Microwave-Assisted Synthesis | Bischler-Napieralski, Pictet-Spengler reactions under microwave irradiation. | Rapid formation of the core isoquinoline scaffold with various substitutions. | Drastically reduced reaction times compared to conventional heating. organic-chemistry.org |

| Isoquinolin-1(2H)-one Scaffolding | Activation and subsequent functionalization (e.g., bromination, Pd-catalyzed cross-coupling). | Practical and efficient introduction of substituents at C1 and C4 positions. | High yields and efficiency for creating focused libraries. mcmaster.caorganic-chemistry.org |

| Castagnoli–Cushman Reaction | Three-component reaction of a homophthalic anhydride (B1165640), an aldehyde, and an amine. | Generates 3,4-dihydroisoquinolin-1(2H)-one derivatives with diversity at N2, C3, and C4. | Used to synthesize a library of 59 derivatives for antioomycete screening. rsc.org |

By combining these synthetic strategies with high-throughput screening, researchers can efficiently navigate the vast chemical possibilities of the isoquinolinone scaffold to discover novel compounds with desired biological activities.

Computational Chemistry and Molecular Modeling of 3,7 Dimethylisoquinolin 1 2h One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, which include ab initio and density functional theory (DFT) approaches, can provide detailed insights into the electronic structure and geometry of 3,7-Dimethylisoquinolin-1(2H)-one.

Ab Initio and Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Ab initio and DFT studies are instrumental in characterizing the electronic properties of a molecule, such as the distribution of electron density, the energies of molecular orbitals (e.g., HOMO and LUMO), and the electrostatic potential. These calculations help in predicting sites of electrophilic and nucleophilic attack, thereby offering insights into the molecule's reactivity. While DFT methods are widely used for their balance of accuracy and computational cost in studying heterocyclic compounds, no specific ab initio or DFT studies on the electronic structure and reactivity of this compound have been reported in the scientific literature.

Conformational Analysis and Molecular Geometries

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its flexibility, which in turn influences its biological activity. Such studies can identify the most stable conformations (lowest energy states) and the energy barriers between different conformations. For this compound, this would involve analyzing the planarity of the bicyclic system and the orientation of the methyl groups. Despite the importance of such analyses, there are currently no published studies detailing the conformational analysis or optimized molecular geometries of this compound.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is central to drug discovery and medicinal chemistry for identifying potential biological targets and understanding binding mechanisms.

Identification of Key Interacting Residues and Pharmacophoric Features

Following a docking simulation, a detailed analysis of the protein-ligand complex can identify key interacting amino acid residues and the essential pharmacophoric features of the ligand, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. This information is vital for the rational design of more potent and selective analogs. At present, there are no available studies that identify key interacting residues or pharmacophoric features for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the optimization of lead compounds in drug discovery. The development of a QSAR model requires a dataset of structurally related compounds with measured biological activity. Currently, no QSAR models involving this compound have been published, as there is no available dataset of its biological activity alongside a series of related analogs.

Development of Predictive Models for Biological Activity

Predictive modeling in the context of this compound primarily revolves around the establishment of Quantitative Structure-Activity Relationships (QSAR). QSAR models are mathematical representations that correlate the structural or property-based descriptors of a series of compounds with their biological activity. These models are instrumental in predicting the activity of newly designed or untested molecules, thereby prioritizing synthetic efforts.

Three-dimensional QSAR (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These techniques are used to understand the relationship between the 3D properties of a molecule and its biological activity. For instance, in studies of related isoquinoline (B145761) derivatives, CoMFA and CoMSIA have been successfully employed to elucidate the structural requirements for potent biological activity. plos.org

A typical 3D-QSAR study on a series of isoquinolinone derivatives would involve the following steps:

Selection of a training set of molecules with known biological activities.

3D alignment of the molecules based on a common scaffold.

Calculation of steric and electrostatic fields (in CoMFA) or similarity indices (in CoMSIA) around the aligned molecules.

Statistical correlation of these fields with the biological activity data using Partial Least Squares (PLS) regression.

Validation of the model using internal (cross-validation) and external (a test set of molecules) validation techniques.

The predictive power of such models is often evaluated by statistical parameters like the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient for the external test set (r²pred). A study on a series of isoquinoline-1,3-dione derivatives as CDK4 inhibitors yielded robust CoMFA and CoMSIA models, demonstrating the utility of this approach. plos.org The statistical validation of these models is summarized in the table below.

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²pred (External Test Set) |

| CoMFA | 0.695 | 0.947 | 0.875 |

| CoMSIA | 0.641 | 0.933 | 0.769 |

Table 1: Statistical results of CoMFA and CoMSIA models for a series of isoquinoline-1,3-dione derivatives. plos.org

The contour maps generated from these models provide a visual representation of the regions where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for biological activity. This information is invaluable for guiding the design of new derivatives of this compound with enhanced potency. Based on QSAR and docking models, novel potent molecules have been designed and predicted to be more active than the most active compounds in the existing literature. plos.org

Application of Machine Learning in Isoquinolinone QSAR Studies

While traditional QSAR methods like CoMFA and CoMSIA rely on linear regression techniques, the application of machine learning (ML) algorithms is becoming increasingly prevalent in drug discovery. ML models can capture complex, non-linear relationships between molecular descriptors and biological activity, potentially leading to more accurate predictions.

In the context of isoquinolinone QSAR studies, various ML algorithms can be employed, including:

Support Vector Machines (SVM): A powerful classification and regression technique that can handle high-dimensional data.

Random Forests (RF): An ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction.

Artificial Neural Networks (ANN): Computational models inspired by the structure and function of biological neural networks, capable of learning complex patterns.

The general workflow for applying machine learning to isoquinolinone QSAR involves:

Data Curation: Assembling a dataset of isoquinolinone derivatives with their corresponding biological activities.

Descriptor Calculation: Generating a wide range of molecular descriptors (e.g., constitutional, topological, geometrical, quantum-chemical) for each molecule.

Feature Selection: Identifying the most relevant descriptors to avoid overfitting and improve model interpretability.

Model Training and Validation: Training the selected ML algorithm on a training set and evaluating its performance on an independent test set.

While specific machine learning studies on this compound are not yet widely published, the principles are well-established from research on related heterocyclic systems like quinazolines. nih.gov These studies demonstrate the potential of ML to build robust predictive models for the biological activity of complex organic molecules.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility and its interactions with biological targets, such as enzymes or receptors.

An MD simulation of this compound, either in a solvent or bound to a protein, would typically involve:

System Setup: Placing the molecule in a simulation box, often filled with water molecules to mimic physiological conditions.

Energy Minimization: Optimizing the geometry of the system to remove any steric clashes or unfavorable contacts.

Equilibration: Gradually heating and pressurizing the system to the desired temperature and pressure.

Production Run: Running the simulation for a specific period (from nanoseconds to microseconds) to collect data on the trajectory of the atoms.

Analysis of the MD trajectory can reveal:

Conformational Preferences: The most stable and frequently adopted three-dimensional structures of this compound.

Flexibility of Different Molecular Regions: Identifying which parts of the molecule are rigid and which are more flexible.

Interaction with Target Proteins: If simulated in a protein binding pocket, MD can elucidate the key amino acid residues involved in binding, the stability of the protein-ligand complex, and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for binding affinity.

In conjunction with docking studies, MD simulations can refine the binding poses of isoquinolinone derivatives and provide a more dynamic and realistic picture of the binding process. For example, Surflex-dock results, in concert with CoMFA/CoMSIA contour maps, have been used to explore the binding mode of inhibitors with their target proteins. plos.org This integrated computational approach is a powerful strategy for understanding the molecular basis of the biological activity of this compound and for designing next-generation therapeutic agents.

Analytical Methodologies in the Research of 3,7 Dimethylisoquinolin 1 2h One

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of 3,7-Dimethylisoquinolin-1(2H)-one, with each technique offering unique information about the molecule's composition and architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. slideshare.netslideshare.net For this compound, ¹H and ¹³C NMR spectra provide foundational information on the number and chemical environment of hydrogen and carbon atoms, respectively. researchgate.net

Table 1: Representative NMR Data for Isoquinolinone Derivatives

| Technique | Observed Features | Interpretation |

|---|---|---|

| ¹H NMR | Chemical shifts (ppm), integration, and coupling constants (Hz) | Provides information on the electronic environment and connectivity of protons. slideshare.net |

| ¹³C NMR | Chemical shifts (ppm) | Indicates the number and types of carbon atoms (e.g., sp², sp³). |

| COSY | Cross-peaks between correlated protons | Establishes proton-proton coupling networks within the molecule. youtube.com |

| HSQC | Cross-peaks between protons and directly bonded carbons | Links specific protons to their corresponding carbon atoms. |

| HMBC | Cross-peaks between protons and carbons separated by 2-3 bonds | Reveals long-range connectivity, aiding in the assembly of the molecular skeleton. researchgate.net |

Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula. researchgate.net The fragmentation pattern observed in the mass spectrum offers additional structural information, as the molecule breaks apart in a predictable manner, revealing details about its constituent parts.

Table 2: Mass Spectrometry Data for Isoquinolinone Compounds

| Technique | Information Obtained | Significance |

|---|---|---|

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) and fragmentation pattern | Determines the nominal molecular weight and provides structural clues. |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass measurement | Confirms the elemental composition and molecular formula. researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. vscht.cz In the IR spectrum of this compound, characteristic absorption bands confirm the presence of key structural features. For instance, a strong absorption in the range of 1650-1690 cm⁻¹ is indicative of the carbonyl (C=O) group of the lactam ring. libretexts.orglibretexts.org Absorptions corresponding to C-H stretching of the aromatic ring and methyl groups, as well as C=C stretching of the aromatic system, are also expected. orgchemboulder.comwpmucdn.com

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (lactam) | 3200-3400 (broad) |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic - CH₃) | 2850-3000 |

| C=O Stretch (lactam) | 1650-1690 |

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. libretexts.org The conjugated π-system of the isoquinolinone core in this compound gives rise to characteristic absorption bands in the ultraviolet-visible region. ncsu.edu The position and intensity of these absorptions are influenced by the electronic nature of the chromophore. The analysis of these transitions, often categorized as π → π* and n → π*, can be supported by computational calculations to better understand the electronic structure of the molecule. mdpi.com

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Typical Wavelength Range (nm) | Description |

|---|---|---|

| π → π * | 200-400 | Excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org |

| n → π * | 250-450 | Excitation of a non-bonding electron (from N or O) to a π* antibonding orbital. ncsu.edu |

Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

For chiral molecules, Electronic Circular Dichroism (ECD) is a powerful technique used to determine the absolute configuration of stereocenters. nih.gov While this compound itself is not chiral, derivatives or related natural products with stereocenters would utilize this method. ECD measures the differential absorption of left and right circularly polarized light. nih.gov By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations, the absolute stereochemistry of a chiral molecule can be unambiguously assigned. schrodinger.comic.ac.uk This technique is particularly valuable when X-ray crystallography is not feasible. nih.govrsc.org

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity. High-performance liquid chromatography (HPLC) is a commonly employed method for both analytical and preparative purposes. For chiral analogs or derivatives, chiral HPLC methods can be developed to separate enantiomers and determine enantiomeric purity. researchgate.net Gas chromatography (GC) may also be used, particularly for volatile derivatives, and can be adapted for chiral separations. nih.gov The purity of the compound is typically assessed by the presence of a single, sharp peak in the chromatogram under various conditions.

Table 5: Chromatographic Methods for the Analysis of Isoquinolinone Derivatives

| Technique | Application | Key Parameters |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purification and purity assessment. | Stationary phase, mobile phase composition, flow rate, detector wavelength. |

| Chiral HPLC | Separation of enantiomers. | Chiral stationary phase, mobile phase composition. researchgate.net |

| Gas Chromatography (GC) | Analysis of volatile derivatives. | Stationary phase, temperature program, carrier gas flow rate. nih.gov |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture. For a compound such as this compound, HPLC is particularly useful for final purity assessment and quantitative analysis.

Research Findings: While specific HPLC application notes for this compound are not prevalent in publicly available literature, the analysis of structurally similar isoquinoline (B145761) derivatives is well-documented. sielc.com A reverse-phase HPLC (RP-HPLC) method would be the most probable approach for this compound. In this mode, a non-polar stationary phase is used with a polar mobile phase. Due to the aromatic ring and the polar lactam group, this compound would exhibit moderate polarity, making it well-suited for RP-HPLC.

A typical analysis would involve dissolving the compound in a suitable solvent and injecting it into the HPLC system. The separation is achieved based on the compound's differential partitioning between the mobile and stationary phases. A common mobile phase would consist of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comrsc.org Detection is commonly performed using a UV detector, as the isoquinoline core is a strong chromophore.

Table 1: Illustrative HPLC Parameters for Analysis of an Isoquinolinone Compound

| Parameter | Value/Type | Purpose |

| Column | C18 (Reversed-Phase) | Non-polar stationary phase for separating moderately polar compounds. |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Polar mobile phase; formic acid helps in protonating the analyte for better peak shape. |

| Gradient | 20% to 80% Acetonitrile over 20 min | Gradually increases solvent strength to elute compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Detection | UV at 254 nm | The aromatic system of the isoquinolinone absorbs UV light. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. For this compound, the viability of GC analysis depends on its volatility and thermal stability. Given its molecular weight and the presence of a polar lactam functional group, derivatization might be necessary to increase its volatility and prevent decomposition at the high temperatures of the GC inlet. chromatographyonline.com

Research Findings: Specific GC methods for this compound are not detailed in the surveyed literature. However, general procedures for similar heterocyclic compounds involve injection into a heated port where the sample is vaporized and carried by an inert gas (the mobile phase, e.g., helium or nitrogen) through a capillary column (the stationary phase). chromatographyonline.com The separation is based on the compound's boiling point and its interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) is typically used for detection. GC-MS is particularly powerful as it provides both retention time data for identification and a mass spectrum for structural confirmation. chromatographyonline.com

Table 2: Hypothetical GC-MS Parameters for Analysis of a Derivatized Isoquinolinone

| Parameter | Value/Type | Purpose |

| Column | DB-5ms (or equivalent) | A common, non-polar column suitable for a wide range of analytes. |

| Carrier Gas | Helium at 1.2 mL/min | Inert mobile phase. |

| Inlet Temperature | 280 °C | Ensures complete vaporization of the analyte. |

| Oven Program | 100 °C (2 min), ramp to 300 °C at 15 °C/min | Temperature gradient to separate compounds based on boiling points. |

| Detector | Mass Spectrometer (MS) | Provides both quantitative data and structural information. |

| Derivatization Agent | BSTFA (if required) | Silylating agent to increase volatility and thermal stability. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective method used extensively in synthetic organic chemistry. wikipedia.org Its primary applications are to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of products, and to get a preliminary assessment of a product's purity. libretexts.org

Research Findings: In the synthesis of this compound, TLC would be used to determine the optimal reaction time. wikipedia.org A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica (B1680970) gel, a polar stationary phase) alongside the starting materials. rubingroup.org The plate is then developed in a chamber containing a suitable mobile phase, which is a solvent or mixture of solvents. youtube.com The choice of eluent is critical; a common starting point for compounds of intermediate polarity like this compound would be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). rubingroup.org

After development, the spots are visualized, usually under a UV lamp, as the conjugated system of the isoquinolinone ring is UV-active. The relative positions of the spots, quantified by the retention factor (Rf), indicate the polarity of the components. A pure compound should ideally show a single spot. wikipedia.org

Flash Column Chromatography for Compound Purification

Following a synthesis, the crude product is often a mixture containing the desired compound, unreacted starting materials, and byproducts. Flash column chromatography is the standard method for purifying compounds on a preparative scale in a research laboratory setting. ucsb.eduucsb.edu This technique is essentially a larger, pressurized version of TLC, using the same principles of separation. wikipedia.org